![molecular formula C17H15ClN2O2 B13892542 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)
1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorophenyl group, two methyl groups, and a nitro group attached to the indole core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole typically involves multi-step organic reactions One common method includes the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ringIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
化学反应分析
1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: Indole derivatives, including this compound, have shown potential in developing new therapeutic agents for treating diseases such as cancer, microbial infections, and neurological disorders.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can lead to changes in cellular signaling pathways and biological responses .
相似化合物的比较
1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole can be compared with other indole derivatives such as:
1-Methylindole: Lacks the chlorophenyl and nitro groups, making it less reactive in certain chemical reactions.
5-Nitroindole: Similar nitro group but lacks the chlorophenyl and additional methyl groups, affecting its biological activity.
4-Chloroindole: Contains the chlorophenyl group but lacks the nitro and additional methyl groups, leading to different chemical and biological properties.
属性
分子式 |
C17H15ClN2O2 |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3 |
InChI 键 |
ZJZVSBAPCQEWDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Cl)C(=C1[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
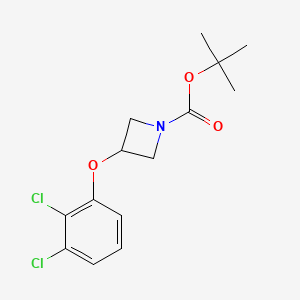
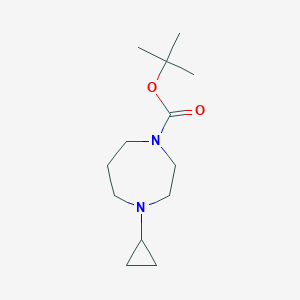


![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

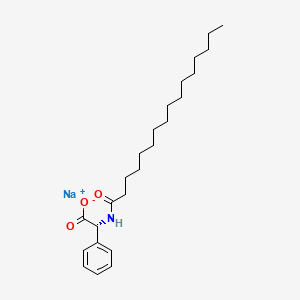
![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)
![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
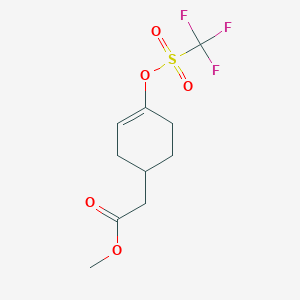
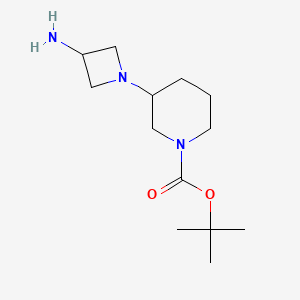
![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)
